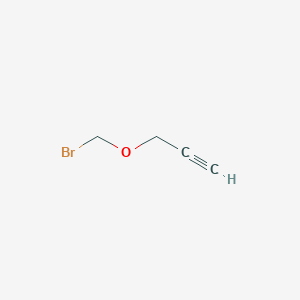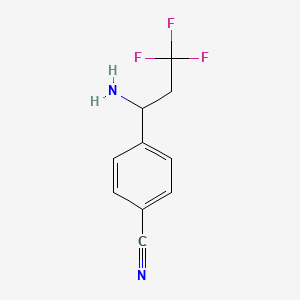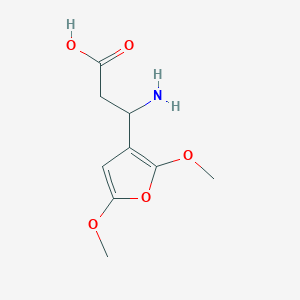
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid is an organic compound that features a furan ring substituted with amino and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, including the use of malonic ester synthesis or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and amino group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The furan ring can also undergo metabolic transformations, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.
3-Amino-3-(2,5-dimethoxybenzyl)propanoic acid: Contains a benzyl group instead of a furan ring.
Uniqueness
3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts different chemical and biological properties compared to its phenyl and benzyl analogs. The furan ring can participate in unique interactions and reactions, making this compound valuable for specific applications.
Propriétés
Numéro CAS |
887584-93-2 |
|---|---|
Formule moléculaire |
C9H13NO5 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
3-amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO5/c1-13-8-3-5(9(14-2)15-8)6(10)4-7(11)12/h3,6H,4,10H2,1-2H3,(H,11,12) |
Clé InChI |
OIBCXDPEOWMFKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(O1)OC)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
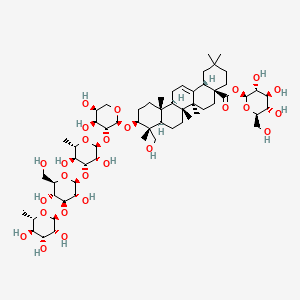
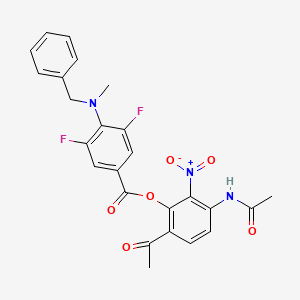
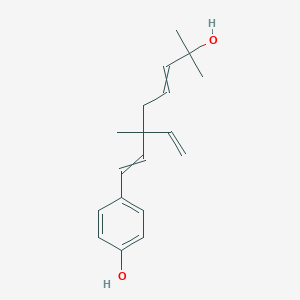

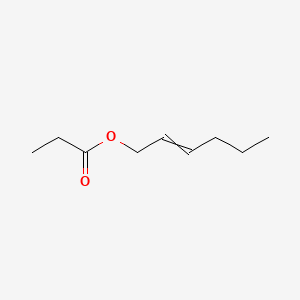
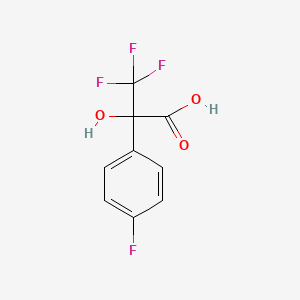
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
